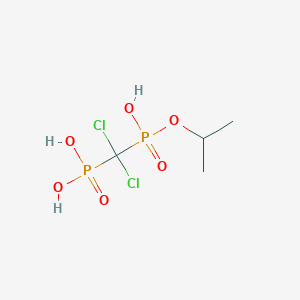

Clodronic Acid Monoisopropyl Ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

It has the molecular formula C4H10Cl2O6P2 and a molecular weight of 286.97 g/mol. This compound is known for its ability to inhibit the formation of calcium phosphate crystals, making it useful in various industrial and medical applications.

Métodos De Preparación

The synthesis of [Dichloro-[hydroxy(propan-2-yloxy)phosphoryl]methyl]phosphonic acid typically involves the reaction of phosphorus trichloride with acetic acid and propylene oxide . The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained. Industrial production methods often involve large-scale batch reactions with stringent quality control measures to ensure the purity and consistency of the final product .

Análisis De Reacciones Químicas

[Dichloro-[hydroxy(propan-2-yloxy)phosphoryl]methyl]phosphonic acid undergoes various chemical reactions, including hydrolysis, oxidation, and substitution . Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and various oxidizing agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the compound can lead to the formation of phosphoric acid derivatives .

Aplicaciones Científicas De Investigación

This compound has a wide range of scientific research applications. In chemistry, it is used as a chelating agent and a scale inhibitor. In biology and medicine, it is known for its ability to inhibit bone resorption, making it useful in the treatment of osteoporosis and other bone-related diseases. Additionally, it is used in industrial applications such as water treatment and as a corrosion inhibitor.

Mecanismo De Acción

The mechanism of action of [Dichloro-[hydroxy(propan-2-yloxy)phosphoryl]methyl]phosphonic acid involves its ability to bind to calcium ions, preventing the formation of calcium phosphate crystals. This binding action disrupts the normal process of bone resorption, leading to increased bone density and strength. The molecular targets and pathways involved include the inhibition of osteoclast activity and the modulation of calcium and phosphate metabolism.

Comparación Con Compuestos Similares

[Dichloro-[hydroxy(propan-2-yloxy)phosphoryl]methyl]phosphonic acid is unique in its ability to inhibit both the formation and dissolution of calcium phosphate crystals. Similar compounds include other phosphonic acids such as alendronic acid and risedronic acid . These compounds also inhibit bone resorption but may differ in their potency, duration of action, and specific applications .

Propiedades

IUPAC Name |

[dichloro-[hydroxy(propan-2-yloxy)phosphoryl]methyl]phosphonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10Cl2O6P2/c1-3(2)12-14(10,11)4(5,6)13(7,8)9/h3H,1-2H3,(H,10,11)(H2,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWBPXSVUZLBEIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OP(=O)(C(P(=O)(O)O)(Cl)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Cl2O6P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134757-52-1 |

Source

|

| Record name | (Dichloro(hydroxy(isopropoxy)phosphoryl)methyl)phosphonic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZF4G7LQ2R9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,5-Dichlorophenoxy)methyl]oxirane](/img/structure/B31981.png)

![N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide](/img/structure/B31995.png)